molecular formula C12H17ClN2O2S B1399195 2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine CAS No. 1316225-93-0

2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine

Cat. No. B1399195
CAS RN: 1316225-93-0
M. Wt: 288.79 g/mol
InChI Key: HVQVUXDXDQMJSV-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine, also known as 2C-P, is a synthetic molecule that has been used for a variety of scientific and medical research applications. 2C-P is a derivative of the hallucinogenic drug phenethylamine, which is found in some plants and fungi. It is a psychoactive compound that has been studied for its potential to produce hallucinogenic effects in humans.

Scientific Research Applications

Synthesis Processes and Intermediate Applications

  • Synthesis of Related Compounds : 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine through chlorination and condensation processes, indicating potential applications in pharmaceutical synthesis (Shen Li, 2012).

  • Kinetic Studies : Kinetic analysis of elimination reactions involving methanesulfonic acid derivatives, including the study of unimolecular and bimolecular pathways, highlights the compound's role in chemical kinetics research (D. Kumar & S. Balachandran, 2008).

  • Green Chemistry Metrics : A study focusing on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, evaluates the green metrics of the synthesis process, indicating the compound's relevance in environmentally conscious chemical synthesis (Rohidas Gilbile et al., 2017).

Chemical Reactions and Properties

  • Sulfene Chemistry : The study of bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides in reactions involving sulfenes, with applications in the development of new synthetic routes and understanding of sulfene chemistry, involves related methanesulfonyl derivatives (J. King et al., 2000).

  • Electrophilic Substitutions in Organic Chemistry : The study of methanesulphenyl chloride reactions with salicylic acid derivatives, leading to various organic compounds, demonstrates the utility of methanesulfonyl derivatives in electrophilic substitution reactions (G. R. Brown et al., 1978).

  • Alkyne-Iminium Ion Cyclizations : Research on alkyne-iminium ion cyclizations involving methanesulfonyl chloride derivatives underlines the compound's importance in organic synthesis and reaction mechanism studies (H. Arnold et al., 2003).

  • Development of Pharmaceutical Agents : A study on the multi-kilogram-scale synthesis of AZD1283, involving compounds related to 2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine, shows its role in the development and scaling up of pharmaceutical agents (S. Andersen et al., 2013).

Labeling and Characterization

  • Radiochemical Labeling : The efficient preparation of a potent IκB Kinase-β inhibitor, involving carbon-14 and deuterium labeling, demonstrates the use of related compounds in the labeling and tracking of biochemical substances (B. Latli et al., 2016).

  • Proton Brake Mechanism in Chemistry : Research on the proton brake mechanism in N-Pyridyl-2-iso-propylaniline derivatives, involving methanesulfonyl acid, contributes to the understanding of molecular dynamics and interactions in organic compounds (Gaku Furukawa et al., 2020).

  • Benzamide Derivatives Synthesis : The synthesis of benzamide derivatives with methanesulfonyl derivatives reveals insights into new compound development with potential pharmaceutical applications (S. Sonda et al., 2004).

Additional Studies

  • Aromatization Processes : The use of methanesulfonic acid in the aromatization of 1,4-dihydropyridines, showcasing its role in facilitating specific chemical transformations (K. Niknam et al., 2006).

  • Design of Serotonin Receptor Agonists : The design and synthesis of compounds as serotonin 4 receptor agonists, involving related methanesulfonyl derivatives, contribute to the development of novel treatments for gastrointestinal disorders (S. Sonda et al., 2003).

properties

IUPAC Name

2-chloro-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-4-10(5-7-15)8-11-2-3-12(13)14-9-11/h2-3,9-10H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQVUXDXDQMJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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